molecular formula C12H21NO5 B1445651 (S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid CAS No. 1416444-82-0

(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Cat. No. B1445651
M. Wt: 259.3 g/mol
InChI Key: UVCRSTLUNAIJQQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid” is a compound that involves the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The Boc group has the molecular formula C5H9O2 and a molecular weight of 101.12376 . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Chemical Reactions Analysis

The Boc group is involved in various chemical reactions. For instance, in dipeptide synthesis, a distinctive coupling reagent was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields . Additionally, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .


Physical And Chemical Properties Analysis

The Boc group has a net charge of 0 and is solid at 20 degrees Celsius . It is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .

Scientific Research Applications

Crystal Structure and Reaction Studies

  • The morpholine ring of the title compound, obtained from a reaction involving (S)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, has been studied for its crystal structure, showing a chair conformation and weak intermolecular hydrogen bonding in the crystal (Wang, Xia, Liu, & Shen, 2011).

Synthesis and Chemical Reactions

  • The compound is used in the synthesis of various chemical entities. For instance, its reaction with diphenylmethanamine in dimethylformamide solution leads to the formation of specific compounds, demonstrating its utility in chemical syntheses (Wang, Xia, Liu, & Shen, 2011).

Applications in Organic Chemistry

  • Research shows the application of this compound in organic chemistry, particularly in the synthesis of certain esters and amides. This includes its use in the formation of N-tert-butoxycarbonyl α-amino acids and related compounds, highlighting its versatility in organic syntheses (Williams, Sinclair, Demong, Chen, & Zhai, 2003).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, this compound finds use in the synthesis of functionalized amino acid derivatives, which are evaluated for their potential as anticancer agents. This underscores its significance in the development of new pharmaceuticals (Kumar et al., 2009).

Future Directions

The use of Boc-protected amino acids in the synthesis of dipeptides and other compounds is a promising area of research . The development of methods for high-temperature Boc deprotection also opens up new possibilities for the extraction of water-soluble polar organic molecules using ionic liquids .

properties

IUPAC Name

(2S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRSTLUNAIJQQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Reactant of Route 3
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Reactant of Route 4
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.